molecular formula C5H5IO B3210710 3-Iodo-4-methylfuran CAS No. 107658-18-4

3-Iodo-4-methylfuran

Cat. No.: B3210710
CAS No.: 107658-18-4
M. Wt: 208 g/mol
InChI Key: CKIDRBHDTSITDM-UHFFFAOYSA-N
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Description

3-Iodo-4-methylfuran is a chemical compound with the molecular formula C5H5IO. It has a molecular weight of 208 . It is a derivative of furan, which is a heterocyclic compound characterized by a five-membered aromatic ring with oxygen .


Synthesis Analysis

The synthesis of furan derivatives, including those similar to this compound, has been explored through various methods. For instance, furan can produce a conjugated 1,4-dicarbonyl unit by singlet oxygen through an endoperoxide intermediate . The synthesis of furan derivatives has been achieved through etherification reactions of key furan precursors.


Molecular Structure Analysis

The molecular structures of synthesized furan derivatives have been confirmed using techniques such as single-crystal X-ray diffraction. Such structural analyses are crucial for understanding the properties and potential applications of these compounds.


Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one involved key steps such as the incorporation of a methyl group and chemoselective reduction .


Physical and Chemical Properties Analysis

This compound has a boiling point of 65 °C (Press: 20 Torr) and a density of 1.881±0.06 g/cm3 . These properties are determined by the chemical structure of the compound and are crucial for its potential applications .

Scientific Research Applications

Environmental Impact and Atmospheric Chemistry

  • Photo-oxidation Products : 3-Iodo-4-methylfuran's derivatives, like 3-methylfuran, undergo photo-oxidation resulting in unsaturated 1,4-dicarbonyl products with environmental implications. These derivatives are major products of OH-initiated oxidation of furan and its methylated derivatives, significantly contributing to atmospheric chemistry (Alvarez et al., 2009).
  • Atmospheric Degradation : The reaction kinetics and products of 3-methylfuran with atmospheric oxidants like OH, NO3, and Cl atoms have been studied. These reactions lead to various products such as chlorinated methylfuranones and hydroxy-methylfuranones, indicating the environmental impact and atmospheric degradation pathways of such compounds (Tapia et al., 2010).

Synthetic Applications and Chemical Properties

  • Synthesis of Complex Compounds : this compound derivatives have been used in the synthesis of complex organic compounds. For example, 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide was synthesized from isobenzofuran-1,3-dione, demonstrating the compound's role in complex chemical syntheses (Cheng-ron, 2015).
  • Halolactonization and Hydroxylation : In the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones, iodolactonization and hydroxylation of 4-aryl-2,3-allenoic acids were utilized. This process underscores the utility of 3-iodofuran derivatives in creating halogenated and hydroxylated furan compounds, which are valuable in various chemical applications (Ma et al., 2004).

Potential Medical and Biological Applications

  • Multimodality Agents for Tumor Imaging and Therapy : Methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, derived from chlorophyll-a and possibly related to 3-iodofuran derivatives, has shown potential as an imaging agent and a photosensitizer for photodynamic therapy. This demonstrates the potential medical application of 3-iodofuran derivatives in cancer treatment (Pandey et al., 2005)

Mechanism of Action

In pharmacology, the term mechanism of action (MOA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . A mechanism of action usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Properties

IUPAC Name

3-iodo-4-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c1-4-2-7-3-5(4)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIDRBHDTSITDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107658-18-4
Record name 3-iodo-4-methylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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